Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate is an organic compound belonging to the indazole family, which features a fused benzene and pyrazole ring structure. This compound is notable for its unique halogen substitutions—specifically, the presence of bromine and iodine atoms—which significantly influence its chemical reactivity and biological properties. The molecular formula for this compound is , with a molecular weight of approximately 394.99 g/mol. The structural characteristics include a methyl ester group at the carboxylate position, which enhances its solubility and reactivity in various
The synthesis of methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate can be achieved through several synthetic routes:
Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate has several applications across various fields:
The interaction studies of methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate focus on its binding affinity to various biological targets. The presence of bromine and iodine may enhance its interaction with specific enzymes or receptors, potentially influencing biological pathways. Current research aims to elucidate these interactions further, providing insights into its mechanism of action and therapeutic potential.
Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate can be compared to other indazole derivatives:
| Compound Name | Key Differences |
|---|---|
| 5-Bromo-1-methyl-1H-indazole | Lacks the iodine atom; different reactivity profile |
| 3-Iodo-1-methyl-1H-indazole | Lacks the bromine atom; distinct chemical behavior |
| Methyl 5-bromo-1H-indazole-7-carboxylate | Lacks iodine; influences its applications |
These comparisons highlight the unique properties of methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate, making it a valuable compound for research and industrial applications .